molecular formula C16H17ClN4OS B6519988 1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide CAS No. 933006-72-5

1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide

Cat. No.: B6519988
CAS No.: 933006-72-5
M. Wt: 348.9 g/mol
InChI Key: ZNQCLKGIRSKAQV-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide” is a heterocyclic compound. It contains a 1,2,4-triazole moiety, which is a type of nitrogen-containing heterocycle . These types of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Mechanism of Action

Target of Action

The primary target of this compound is shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, shikimate dehydrogenase, inhibiting its function

Biochemical Pathways

The inhibition of shikimate dehydrogenase affects the biosynthesis of the chorismate end product . Chorismate is a key precursor in the biosynthesis of aromatic amino acids, many secondary metabolites, and several other important compounds in various organisms. Therefore, the inhibition of this pathway can have significant downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the pharmacokinetics of this compound.

Result of Action

The result of the compound’s action is the inhibition of shikimate dehydrogenase, leading to the disruption of the biosynthesis of the chorismate end product . This can potentially lead to the inhibition of the growth of organisms that rely on this pathway, such as Mycobacterium tuberculosis.

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase enzymes . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, inhibiting their activity. For instance, it inhibits the activity of carbonic anhydrase by binding to its active site and preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s therapeutic effects are maximized at a specific dosage, beyond which adverse effects become more prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux within the cells . For instance, this compound has been shown to inhibit the activity of key metabolic enzymes, thereby altering the levels of specific metabolites and affecting cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes by active transport mechanisms and is distributed to various cellular compartments. It tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules . Additionally, it can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals, thereby influencing gene expression and other nuclear processes.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c17-12-5-3-11(4-6-12)16(7-1-2-8-16)13(22)18-14-19-20-15-21(14)9-10-23-15/h3-6H,1-2,7-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCLKGIRSKAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C4N3CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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